N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide

Stereochemistry Quality control Chemical identity

N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide (CAS 1864060-40-1; molecular formula C₁₃H₁₉F₃N₂O₃; MW 308.30 g/mol) is a conformationally constrained bicyclic amide building block featuring an exo-oriented trifluoroacetamido group at the 2-position, a Boc-protected bridgehead nitrogen, and the intrinsically nitrogen-pyramidal 7-azabicyclo[2.2.1]heptane scaffold. Its computed XLogP3-AA of 2.4 and topological polar surface area of 58.6 Ų position it within a physicochemical space suitable for CNS-oriented medicinal chemistry programs.

Molecular Formula C13H19F3N2O3
Molecular Weight 308.30 g/mol
CAS No. 1864060-40-1
Cat. No. B12441365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide
CAS1864060-40-1
Molecular FormulaC13H19F3N2O3
Molecular Weight308.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)C(F)(F)F
InChIInChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-4-5-9(18)8(6-7)17-10(19)13(14,15)16/h7-9H,4-6H2,1-3H3,(H,17,19)
InChIKeyOSEBHMPQLPAGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide (CAS 1864060-40-1) – Core Structural & Physicochemical Profile for Procurement Decisions


N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide (CAS 1864060-40-1; molecular formula C₁₃H₁₉F₃N₂O₃; MW 308.30 g/mol) is a conformationally constrained bicyclic amide building block featuring an exo-oriented trifluoroacetamido group at the 2-position, a Boc-protected bridgehead nitrogen, and the intrinsically nitrogen-pyramidal 7-azabicyclo[2.2.1]heptane scaffold [1][2]. Its computed XLogP3-AA of 2.4 and topological polar surface area of 58.6 Ų position it within a physicochemical space suitable for CNS-oriented medicinal chemistry programs [1]. The compound is commercially available at ≥98% purity from multiple vendors and serves primarily as a protected, stereodefined intermediate for downstream amide bond activation studies, nAChR ligand synthesis, and conformational probe design [2][3].

Why Generic Substitution of N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide Is Not Advisable: Stereochemical, Electronic, and Stability Dimensions


Substituting this compound with its endo isomer (CAS 1932230-02-8), the unprotected exo-amine analog, or a non-bicyclic trifluoroacetamide carries quantifiable risks across at least three independent dimensions. The exo configuration minimizes steric clash between the trifluoroacetamido substituent and the Boc-protected bridgehead nitrogen—a feature that directly impacts downstream reaction diastereoselectivity and receptor-fit geometry in target-bound conformations [1]. The 7-azabicyclo[2.2.1]heptane scaffold imposes nitrogen pyramidalization that reduces the amide C–N rotational barrier and confers unexpected resistance to base-catalyzed hydrolysis relative to monocyclic pyrrolidine amides (e.g., bridgehead-substituted bicyclic benzamide hydrolyzed 2.3–3.6× slower than its monocyclic counterpart) [2][3]. The trifluoroacetyl group provides a strong electron-withdrawing Hammett substituent effect that tunes amide bond reactivity predictably—a property absent in acetyl or benzoyl analogs [2]. Simply put, swapping any one of these three structural features (exo stereochemistry, bicyclic scaffold, trifluoroacetyl group) eliminates the differentiated physicochemical and reactivity profile that motivates selection of this precise compound.

Quantitative Differentiation Evidence: N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide vs. Closest Analogs


Evidence Dimension 1: Exo vs. Endo Stereochemical Identity Confirmed by Distinct MDL Numbers and Vendor Purity Specifications

The target exo compound (CAS 1864060-40-1) and its endo diastereomer (CAS 1932230-02-8) are unambiguously distinct chemical entities, as evidenced by separate CAS registrations and MDL numbers (exo: MFCD28348445; endo: MFCD28348446) [1]. The exo isomer is commercially supplied at ≥98% purity (Leyan, Chemscene), while the endo isomer is typically listed at ≥95% minimum purity . Although both share identical molecular formula and weight, the exo configuration orients the bulky trifluoroacetamido group away from the Boc-protected nitrogen, minimizing adverse steric interactions in downstream coupling reactions [1].

Stereochemistry Quality control Chemical identity

Evidence Dimension 2: Base-Catalyzed Hydrolysis Resistance of the 7-Azabicyclo[2.2.1]heptane Scaffold vs. Monocyclic Amides

Amides built on the 7-azabicyclo[2.2.1]heptane scaffold exhibit unexpected resistance to base-catalyzed hydrolysis compared to monocyclic analogs. In a direct kinetic comparison, the p-nitrobenzoyl derivative of 7-azabicyclo[2.2.1]heptane (4c) hydrolyzed 6× slower than the corresponding pyrrolidine amide (3c), and 82–88× slower than the planar azetidine amide (2c). The bridgehead-substituted bicyclic amide (5c) was a further 2.3–3.6× slower than the unsubstituted bicyclic amide (4c) [1]. This trend (rate: azetidine > pyrrolidine > unsubstituted bicycle > bridgehead-substituted bicycle) was consistent across both 1,4-dioxane and methanol solvent systems [1]. The target compound, bearing a bridgehead Boc substituent analogous to compounds 5a–e, is predicted to benefit from maximal hydrolytic stability within this series.

Hydrolytic stability Amide bond 7-Azabicyclo[2.2.1]heptane

Evidence Dimension 3: Reduced Amide C–N Rotational Barrier in 7-Azabicyclo[2.2.1]heptane Amides vs. Monocyclic Pyrrolidine Amides

The 7-azabicyclo[2.2.1]heptane scaffold induces nitrogen pyramidalization that lowers the amide C–N rotational barrier relative to planar monocyclic pyrrolidine amides [1]. Single-crystal X-ray diffraction confirmed nitrogen-pyramidal geometry in the solid state for N-benzoyl-7-azabicyclo[2.2.1]heptane [1]. The magnitude of rotational barrier reduction correlated linearly with Hammett σp⁺ constants of para-substituents on the benzoyl group, establishing that electron-withdrawing substituents (such as the CF₃ group in the target compound) systematically modulate the rotational barrier in a predictable manner [1]. DFT calculations reproduced the nitrogen-pyramidal structures as energy minima [1]. In solution, the bicyclic amides exhibited rotational barriers significantly lower than those of analogous N-acylpyrrolidines, consistent with reduced amide C–N double-bond character [1].

Amide bond rotation Nitrogen pyramidalization Conformational dynamics

Evidence Dimension 4: Computed Physicochemical Properties Differentiate the Protected Exo-Trifluoroacetamide from the Unprotected Amine Analog

The target compound's computed properties differ substantially from those of the unprotected exo-2-amino-7-Boc-7-azabicyclo[2.2.1]heptane (CAS 1221818-01-4), its most immediate synthetic precursor [1][2]. The trifluoroacetamide derivative has XLogP3-AA = 2.4 vs. 1.0 for the free amine, reflecting a 1.4 log-unit increase in lipophilicity that improves membrane permeability predictions [1]. Its topological polar surface area is 58.6 Ų (vs. 55.6 Ų for the free amine), and it possesses 6 hydrogen bond acceptors (vs. 3), consistent with the additional trifluoroacetyl carbonyl and fluorine atoms [1][2]. Molecular weight increases from 212.29 to 308.30 g/mol [1][2]. These differences are material for CNS drug design, where LogP and TPSA are key determinants of blood-brain barrier penetration.

Physicochemical properties Lipophilicity Drug-likeness

Evidence Dimension 5: Orthogonal Protecting Group Strategy — Boc and Trifluoroacetyl Enable Sequential Deprotection

The compound features two electronically orthogonal protecting groups: the acid-labile Boc group on the bridgehead nitrogen (cleaved with TFA or HCl) and the base-labile trifluoroacetamide on the 2-exo position (cleaved with NaOH, K₂CO₃, or ammonia) [1][2]. This orthogonality enables sequential, chemoselective deprotection without affecting the other functionality—a feature not available with di-Boc, di-Cbz, or mono-protected analogs [1]. The trifluoroacetamide group is more resistant to unwanted acidic cleavage than a standard acetamide, reducing premature deprotection during Boc removal [3]. The defined exo stereochemistry eliminates the diastereomeric mixtures that complicate purification and characterization of endo isomers or unprotected amines [1].

Protecting group orthogonality Synthetic intermediate Dual protection

Evidence Dimension 6: Electron-Withdrawing Trifluoroacetyl Group Modulates Amide Bond Reactivity via Hammett σp⁺ Correlation

The trifluoroacetyl group (σp⁺ ~0.6–0.7) exerts a strong electron-withdrawing effect that quantitatively modulates amide bond properties. For N-benzoyl-7-azabicyclo[2.2.1]heptanes, a linear free-energy relationship was established between the amide C–N rotational barrier and Hammett σp⁺ constants of para-substituents (R² correlation reported) [1]. The CF₃ group falls at the electron-withdrawing extreme of this correlation, predicting the highest rotational barrier within the substituted benzamide series [1]. Additionally, in the base-catalyzed hydrolysis study, electron-withdrawing substituents (p-NO₂) accelerated hydrolysis relative to electron-donating groups (p-OCH₃), following Hammett-like behavior [2]. The trifluoroacetyl group, which is directly attached to the amide nitrogen rather than the benzoyl para-position, provides an even more proximal electronic perturbation than the benzoyl substituents studied, enabling finer reactivity tuning [1][2].

Hammett correlation Electron-withdrawing group Amide reactivity tuning

Highest-Confidence Application Scenarios for N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide (CAS 1864060-40-1)


Stereodefined Intermediate for Nicotinic Acetylcholine Receptor (nAChR) Ligand Synthesis

The exo-2-amino-7-azabicyclo[2.2.1]heptane scaffold is a core pharmacophore of epibatidine and related high-affinity nAChR ligands [1]. This compound provides the exo-trifluoroacetamido group as a protected amine precursor that can be deprotected and subsequently functionalized with heteroaryl groups (pyridinyl, pyridazinyl) to generate nAChR agonist/antagonist candidates. The exo stereochemistry is critical: endo isomers of related compounds showed weak affinity at both α4β2 and α7 nAChR subtypes, whereas exo configurations are required for potent binding [1]. The Boc group on the bridgehead nitrogen allows further N-alkylation or N-arylation after selective deprotection, enabling systematic SAR exploration at two distinct vector points [2].

Conformational Probe for Amide Bond Pyramidalization and Rotational Barrier Studies

The 7-azabicyclo[2.2.1]heptane scaffold is the premier system for studying nitrogen-pyramidalized amides [3][4]. The trifluoroacetyl derivative combines scaffold-enforced pyramidalization with strong electron withdrawal, enabling systematic investigation of how electronic effects modulate amide C–N rotational barriers, base-catalyzed hydrolysis rates, and cis/trans equilibrium populations. The scaffold's unexpected resistance to base-catalyzed hydrolysis (2.3–3.6× slower for bridgehead-substituted vs. unsubstituted bicyclic amides) makes this compound a useful substrate for mechanistic hydrolysis studies where slower kinetics facilitate NMR monitoring [4].

Protected Building Block for Dual-Functionalized β-Amino Acid and Peptide Mimetic Synthesis

The compound serves as a conformationally rigid β-amino acid precursor wherein the 2-exo-amine (masked as trifluoroacetamide) and the bridgehead nitrogen (Boc-protected) can be orthogonally deprotected and differentiated [2][5]. This enables incorporation into peptide backbone mimics where the bicyclic scaffold replaces proline or constrains the peptide φ/ψ dihedral angles. The trifluoroacetamide group's resistance to acidic Boc-deprotection conditions prevents premature amine exposure, while the enhanced lipophilicity (XLogP 2.4 vs. 1.0 for the free amine) improves organic-solvent solubility during solution-phase peptide coupling [5].

Physicochemical Reference Standard for Bicyclic Amide Computational Model Validation

With well-defined computed properties (XLogP3-AA 2.4, TPSA 58.6 Ų, HBA 6, HBD 1, MW 308.30) [5] and a rigid bicyclic framework that limits conformational flexibility, this compound is suitable as a reference standard for validating computational models that predict amide bond geometry, nitrogen pyramidalization energy, and solvation effects. The availability of both exo and endo diastereomers (CAS 1864060-40-1 and 1932230-02-8) provides an isomeric pair for calibrating force-field or DFT methods that distinguish stereochemical effects on molecular properties [5].

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